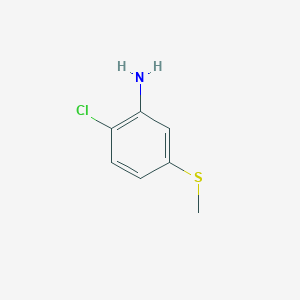

2-Chloro-5-(methylsulfanyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQFMQYZZXOHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445645 | |

| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15945-75-2 | |

| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(methylsulfanyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfanyl)aniline (CAS No. 15945-75-2), a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed synthesis protocol, analytical characterization, safety and handling procedures, and its emerging role in medicinal chemistry.

Physicochemical and Structural Characteristics

This compound is a substituted aniline derivative characterized by the presence of a chloro group at the 2-position and a methylsulfanyl group at the 5-position of the aniline ring. These substitutions impart specific electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 15945-75-2 | [1] |

| Molecular Formula | C₇H₈ClNS | [2] |

| Molecular Weight | 173.66 g/mol | [2] |

| Appearance | Solid or liquid | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3][4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a plausible and efficient route based on established chemical transformations for analogous compounds.

Proposed Synthetic Pathway

The synthesis commences with the nitration of 4-chloroanisole, followed by nucleophilic aromatic substitution to introduce the methylsulfanyl group, and finally, reduction of the nitro group to yield the target aniline.

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitroanisole from 4-Chloroanisole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloroanisole (1.0 eq).

-

Nitration: Cool the flask to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The use of a nitrating agent is a common and effective method for the electrophilic nitration of aromatic compounds.[5]

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice with stirring. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford 2-Chloro-5-nitroanisole.

Step 2: Synthesis of 2-Nitro-5-(methylsulfanyl)anisole

-

Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-5-nitroanisole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Nucleophilic Substitution: Add sodium thiomethoxide (NaSCH₃) (1.2 eq) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Reaction Setup: To a solution of 2-Nitro-5-(methylsulfanyl)anisole (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.

-

Reduction: Heat the mixture to reflux and stir for 2-4 hours. The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis.[6]

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove ethanol.

-

Extraction: The aqueous residue is basified with a sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude this compound can be purified by column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are privileged scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[7] The unique substitution pattern of this compound makes it a valuable precursor for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Agents

Derivatives of substituted anilines have been extensively investigated for their potential as anticancer agents.[8][9][10][11][12] The presence of the chloro and methylsulfanyl groups can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, these groups can influence metabolic stability, receptor binding affinity, and cellular uptake. The aniline functional group provides a convenient handle for further chemical modifications to generate libraries of compounds for screening against various cancer cell lines.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Aniline derivatives have been shown to possess antibacterial and antifungal activities.[9][10] The incorporation of the this compound moiety into heterocyclic scaffolds can lead to the discovery of novel antimicrobial compounds with improved potency and a broader spectrum of activity.

Potential Mechanism of Action

While the specific mechanism of action for compounds derived from this compound will depend on the final molecular structure, some general principles can be inferred from related compounds. In cancer therapy, aniline-based compounds can act as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. In the context of antimicrobial agents, these compounds may disrupt the bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.

Figure 2: Potential mechanism of action for anticancer drugs derived from aniline intermediates.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, a singlet for the methylsulfanyl protons around δ 2.4 ppm, and a broad singlet for the amine protons. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm and a signal for the methylsulfanyl carbon around δ 15 ppm. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (173.66 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-S stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][13][14][15][16]

General Precautions

-

Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.[14][16]

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]

-

Hygiene Measures: Wash hands thoroughly after handling.[1][14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][16]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[14][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[14][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14][15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. Its unique structural features provide a foundation for the development of new anticancer and antimicrobial compounds. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, analytical characterization methods, and essential safety and handling information to support its use in research and development.

References

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 15945-75-2|2-Chloro-5-(methylthio)aniline|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

IUPAC name for 2-chloro-5-(methylsulfanyl)aniline.

An In-Depth Technical Guide to 2-Chloro-5-(methylsulfanyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and materials science. As a substituted aniline, its unique arrangement of chloro, methylsulfanyl, and amino functional groups offers a versatile scaffold for the synthesis of complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical characterization methods. Furthermore, it explores the causality behind experimental choices and highlights its application as a pivotal building block in the development of novel therapeutic agents, grounded in authoritative references.

Nomenclature and Physicochemical Properties

IUPAC Name and Structural Identification

The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically named according to IUPAC nomenclature rules. The primary functional group is the amine (-NH₂), which designates the parent compound as aniline. The carbon atom attached to the amino group is assigned position 1. Numbering proceeds around the benzene ring to give the substituents the lowest possible locants, with alphabetical order resolving any ambiguity. "Chloro" precedes "methylsulfanyl" alphabetically, solidifying the name.

-

IUPAC Name: this compound

-

Synonyms: 2-Chloro-5-(methylthio)aniline, Benzenamine, 2-chloro-5-(methylthio)-

-

CAS Number: 15945-75-2[1]

-

Canonical SMILES: CSC1=CC(=C(C=C1)N)Cl

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data below has been aggregated from chemical supplier databases and computational models.

| Property | Value | Source(s) |

| Molecular Weight | 173.66 g/mol | [1][2] |

| Appearance | (Not specified, typically an oil or low-melting solid) | - |

| Boiling Point | ~276 °C at 760 mmHg (for isomer 5-chloro-2-(methylthio)aniline) | [] |

| Density | ~1.28 g/cm³ (for isomer 5-chloro-2-(methylthio)aniline) | [] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |

| Solubility | Soluble in organic solvents like ethyl acetate, methanol | - |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. The following protocol is a representative method based on established organic chemistry principles, such as the reduction of an aromatic nitro group, a robust and widely used transformation. The causality for the choice of reagents is explained to ensure a deep understanding of the process.

Proposed Synthesis Pathway

The chosen pathway involves the reduction of 4-chloro-2-nitrophenyl methyl sulfide. This precursor can be synthesized or sourced commercially. The reduction of the nitro group is a critical step, yielding the desired primary amine.

Step 1: Reduction of 4-chloro-2-nitrophenyl methyl sulfide

The conversion of the nitro group to an amine is efficiently accomplished using a metal-acid system, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid. This method is preferred for its high yield and selectivity for nitro group reduction in the presence of other sensitive functional groups like the thioether and aryl chloride.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of anhydrous stannous chloride (SnCl₂) (4.5 eq.) in concentrated hydrochloric acid (HCl).

-

Cool the solution to 0°C in an ice bath.

-

To this cooled, stirring solution, add 4-chloro-2-nitrophenyl methyl sulfide (1.0 eq.) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture at 100°C for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This step is crucial to deprotonate the anilinium salt and precipitate the tin salts.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product via column chromatography on silica gel to obtain the final product of high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where each method provides orthogonal data to confirm the molecular structure and assess purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is invaluable for determining the purity of the compound and confirming its molecular weight. A reverse-phase method is typically employed for aniline derivatives.[5]

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The aniline nitrogen is readily protonated.

-

Scan Range: m/z 50-500.

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 174.01 (for ³⁵Cl) and 176.01 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is a characteristic signature of a monochlorinated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The spectrum will provide information on the number and environment of protons. Expected signals include:

-

A singlet for the methylsulfanyl (-SCH₃) protons (~2.4-2.5 ppm).

-

A broad singlet for the amine (-NH₂) protons (~3.5-4.5 ppm, can exchange with D₂O).

-

Three distinct signals in the aromatic region (~6.5-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns (doublets, doublet of doublets) confirming their relative positions.

-

-

¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons.

Analytical Workflow Diagram

Caption: A self-validating workflow for analytical characterization.

Applications in Drug Development

Substituted anilines are privileged structures in medicinal chemistry, serving as versatile intermediates for the synthesis of pharmacologically active molecules.[6][7] The amino group of this compound provides a key nucleophilic handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings.

A salient example is its use as a precursor in the synthesis of novel anticancer agents. Researchers have developed N-substituted N′-(benzenesulfonyl)guanidines which exhibit significant cytotoxic activity against human tumor cell lines.[8] In these syntheses, the aniline derivative is a foundational building block used to construct the core benzenesulfonamide scaffold.

Role as a Synthetic Building Block

The process typically involves the transformation of the aniline into a sulfonyl chloride, which then reacts with a guanidine derivative. The presence of the chloro and methylsulfanyl groups on the ring is not merely passive; these substituents modulate the electronic properties and lipophilicity of the final molecule, which can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Safety and Handling

Proper handling of all chemical reagents is paramount. Based on supplier safety data, this compound is classified as a hazardous substance.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[1][9]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][9]

All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the realm of drug discovery. Its well-defined structure allows for predictable reactivity, making it an ideal building block for creating complex, biologically active molecules. This guide has provided a comprehensive framework for its synthesis, rigorous analytical validation, and application, underscoring the importance of understanding the fundamental properties of such reagents to accelerate innovation in pharmaceutical research.

References

- Vertex AI Search. (2026). Grounding API Search Results.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethylsulfinyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 2-(Methylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Reddy, T. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Chemex Organics. (n.d.). 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-aminothiophenol. Retrieved from [Link]

-

Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

-

Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42. Retrieved from [Link]

Sources

- 1. 15945-75-2|2-Chloro-5-(methylthio)aniline|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-(Methylthio)aniline | SIELC Technologies [sielc.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-chloro-2-(methylthio)aniline, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Strategic Role of 2-Chloro-5-(methylthio)aniline in Complex Molecule Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Building Block

2-Chloro-5-(methylthio)aniline, a substituted aniline derivative, has emerged as a significant building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring an aniline moiety, a chloro substituent, and a methylthio group, offers a versatile platform for the construction of complex molecular architectures. These functional groups, with their distinct electronic and steric properties, allow for selective chemical transformations, making it a valuable precursor in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chloro and methylthio groups on the aniline ring influences the reactivity of the aromatic system and the amino group, providing chemists with a powerful tool for regioselective synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-(methylthio)aniline is paramount for its effective utilization in synthetic applications. These properties dictate the reaction conditions, purification strategies, and handling procedures.

| Property | Value | Source |

| CAS Number | 15945-75-2 | [1] |

| Molecular Formula | C₇H₈ClNS | [1] |

| Molecular Weight | 173.66 g/mol | [1] |

| Appearance | Not explicitly stated in provided results; typically an oil or low-melting solid | |

| SMILES | CS(=O)(=O)c1ccc(N)c(Cl)c1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-5-(methylthio)aniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible and commonly employed synthetic strategy involves the reduction of a nitro group precursor.

Proposed Synthetic Pathway

A logical synthetic route commences with a suitable starting material, such as 3-chloroaniline. The synthesis can be envisioned to proceed through the following key transformations:

Caption: Proposed synthetic workflow for 2-Chloro-5-(methylthio)aniline.

Step-by-Step Experimental Protocol (Hypothetical, based on related transformations)

The following protocol is a representative, non-validated procedure based on established organic chemistry principles for analogous transformations. Researchers should conduct their own optimization and safety assessments.

-

Protection of the Aniline: 3-Chloroaniline is reacted with acetic anhydride in the presence of a base like pyridine to yield N-(3-chlorophenyl)acetamide. This protection step is crucial to prevent unwanted side reactions of the amino group in subsequent electrophilic substitution steps.

-

Chlorosulfonation: The protected aniline is then subjected to chlorosulfonation using chlorosulfonic acid. The acetamido group is an ortho-, para-director, and the bulky nature of the sulfonyl chloride group would likely favor substitution at the para position to the acetamido group, yielding 4-acetamido-2-chlorobenzenesulfonyl chloride.

-

Reduction of the Sulfonyl Chloride: The resulting sulfonyl chloride is reduced to the corresponding thiol. A common method for this transformation is the use of a reducing agent like zinc dust in an acidic medium (e.g., hydrochloric acid).

-

Methylation of the Thiol: The thiol is then methylated to introduce the methylthio group. This is typically achieved by deprotonating the thiol with a base (e.g., sodium hydroxide) to form the thiolate, which then acts as a nucleophile to attack a methylating agent like methyl iodide.

-

Deprotection of the Amino Group: The final step is the hydrolysis of the acetamido group to reveal the free aniline. This can be accomplished under either acidic or basic conditions.

Applications as a Chemical Intermediate

The strategic positioning of the reactive sites in 2-Chloro-5-(methylthio)aniline makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications.

Synthesis of a Guanidine-Based Radioligand

A documented application of 2-chloro-5-(methylthio)aniline is in the synthesis of the radiolabeled guanidine compound, [{sup 3}H{sub 3}]CNS-5161. In this synthesis, 2-chloro-5-thiomethylaniline hydrochloride is reacted with a tritiated N-methyl-3-(thiomethylphenyl)cyanamide intermediate to form the final guanidine product. This highlights the utility of the aniline nitrogen as a nucleophile in the formation of the guanidine linkage.

Precursor to Benzothiazepine Scaffolds

While direct evidence for the use of 2-Chloro-5-(methylthio)aniline in the synthesis of commercially available benzothiazepine drugs was not found in the immediate search results, its structural motifs are highly relevant. Benzothiazepines are a class of heterocyclic compounds with a wide range of biological activities, and their synthesis often involves the condensation of a substituted 2-aminothiophenol with a suitable carbonyl compound. The chloro and methylthio substituents on the aniline ring can be used to modulate the electronic properties and, consequently, the biological activity of the final benzothiazepine product.

Spectroscopic Characterization

The structural elucidation and purity assessment of 2-Chloro-5-(methylthio)aniline rely on a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

| Proton | Chemical Shift (ppm, CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.15 | d | 8.1 |

| Aromatic H | 6.64 | dd | 8.1, 2.2 |

| Aromatic H | 6.53 | d | 2.2 |

| -NH₂ | 3.82 | br s | - |

| -SCH₃ | 2.44 | s | - |

Note: The assignments are based on typical chemical shifts for substituted anilines and may require 2D NMR for definitive confirmation. The provided data is from a related isomer and should be considered illustrative.

Other Spectroscopic Data

A comprehensive characterization would also include:

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: To confirm the presence of functional groups such as N-H stretches of the amine and C-S stretches of the thioether.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Chloro-5-(methylthio)aniline. It is classified as an acute toxicant and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.

Conclusion

2-Chloro-5-(methylthio)aniline is a chemical intermediate with significant potential in the synthesis of complex organic molecules. Its trifunctional nature allows for a range of selective chemical transformations, making it a valuable tool for medicinal and agricultural chemists. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective application in research and development.

References

1. Synthesis ofN-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-[3H3]methylguanidine, l brace [3H3]CNS-5161 r brace. Journal of Labelled Compounds and Radiopharmaceuticals. 2001. 2. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. 2023. 3. 2-Chloro-5-(methylthio)aniline. BLD Pharm. Accessed January 12, 2026.

Sources

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-5-(methylsulfanyl)aniline

Executive Summary

The aniline scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents.[1][2] However, the metabolic liabilities associated with simple anilines often necessitate strategic modifications to enhance safety and efficacy.[1][2] This guide focuses on 2-Chloro-5-(methylsulfanyl)aniline, a uniquely substituted aniline derivative, exploring its potential as a high-value intermediate in drug discovery. We will dissect its chemical reactivity, showcase its application in the synthesis of bioactive molecules, and propose data-driven strategies for its incorporation into drug design programs targeting oncology, infectious diseases, and central nervous system (CNS) disorders. This document serves as a technical primer, providing both foundational knowledge and actionable experimental insights for professionals in the field.

Core Chemical Attributes and Reactivity Profile

This compound is a solid or liquid at room temperature, characterized by a distinct substitution pattern that dictates its chemical behavior.[3] The interplay between the electron-withdrawing chloro group, the electron-donating amino group, and the electronically versatile methylsulfanyl group creates a nuanced reactivity profile ripe for exploitation in complex molecular synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 15945-75-2 | [3] |

| Molecular Formula | C₇H₈ClNS | [4] |

| Molecular Weight | 173.67 g/mol | [3] |

| Physical Form | Solid or liquid | [3] |

| InChI Key | PUQFMQYZZXOHPG-UHFFFAOYSA-N | [3] |

Influence of Functional Groups on Reactivity

The synthetic utility of this compound stems from its three key functional groups:

-

Amino Group (-NH₂): As a primary amine, it is a potent nucleophile and a key site for derivatization. It readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, providing a direct handle for building molecular complexity and introducing pharmacophoric elements.[5]

-

Chloro Group (-Cl): This electron-withdrawing group modulates the basicity of the aniline nitrogen and influences the regioselectivity of further electrophilic aromatic substitutions. While generally stable, it can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions or be targeted in transition metal-catalyzed cross-coupling reactions.

-

Methylsulfanyl Group (-SCH₃): This group offers a unique point for chemical modification. The sulfur atom can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[6] This transformation dramatically alters the electronic properties of the scaffold, converting the group from a weak donor to a strong acceptor, and introduces a potent hydrogen bond acceptor, which can be critical for target engagement.

Caption: Key reactive sites of this compound and their primary transformations.

Application as a Core Building Block in Drug Synthesis

The true value of this compound lies in its role as a foundational scaffold for constructing molecules with significant biological activity. Its pre-defined substitution pattern allows for the controlled synthesis of derivatives with precise three-dimensional arrangements, a critical factor in rational drug design.

Case Study: Synthesis of Potent Anticancer Sulfonamides

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Derivatives of chloro-methylthio-benzenesulfonamide have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The synthesis leverages the nucleophilicity of the aniline nitrogen.

A recent study detailed the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which showed high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range (2.5–5 μM).[7] These compounds were also found to be more cytotoxic to cancer cells than to non-cancerous human keratinocyte cells (HaCaT), indicating a favorable selectivity profile.[7][8]

Caption: General workflow for synthesizing bioactive sulfonylguanidines from the aniline scaffold.

Case Study: Precursor for Kinase Inhibitors

The aniline core is a quintessential feature of many ATP-competitive kinase inhibitors, where the N-H group forms a crucial hydrogen bond with the "hinge" region of the kinase active site. Substituted anilines, such as the closely related 2-chloro-6-methylaniline, are known starting materials for blockbuster drugs like the tyrosine kinase inhibitor Dasatinib.[5]

The this compound scaffold offers an ideal starting point for designing novel kinase inhibitors.

-

The aniline nitrogen serves as the hinge-binding element.

-

The ortho-chloro substituent can be directed into a hydrophobic pocket, enhancing binding affinity and selectivity.

-

The meta-methylsulfanyl group points towards the solvent-exposed region, providing a vector for modification to improve solubility and other pharmacokinetic properties. Oxidation of the sulfur to a sulfone can introduce a strong hydrogen bond acceptor to engage with nearby residues.

Caption: Pharmacophore model for a kinase inhibitor based on the this compound scaffold.

Proposed Therapeutic Targets and Drug Design Strategies

The structural features of this compound and its derivatives suggest applicability across several therapeutic areas.

| Therapeutic Area | Rationale & Design Strategy |

| Oncology | Target: Tyrosine kinases, serine/threonine kinases, other enzymes in signaling pathways. Strategy: Utilize the scaffold as a hinge-binder. Modify the methylsulfanyl group (e.g., oxidation, replacement with other groups) to optimize interactions in the solvent-exposed region and enhance selectivity. Synthesize sulfonamide derivatives to target enzymes amenable to this pharmacophore.[7][8] |

| Infectious Diseases | Target: Bacterial enzymes (e.g., dihydropteroate synthase for sulfonamides). Strategy: The chloro and methylsulfanyl groups offer novel substitutions compared to classic sulfa drugs. This could overcome resistance mechanisms and improve the activity spectrum. The scaffold can also be used to build novel heterocyclic systems with potential antimicrobial properties.[6] |

| CNS Disorders | Target: G-protein coupled receptors (e.g., serotonin receptors).[9] Strategy: The scaffold's lipophilicity, modulated by the chloro and methylsulfanyl groups, is suitable for designing molecules that can cross the blood-brain barrier. The aniline can be incorporated into larger, rigid structures known to interact with CNS targets, such as diazepines or indoles.[9] |

Detailed Experimental Protocol: Synthesis of a Model Sulfonamide

To demonstrate the practical utility of this compound, the following protocol outlines the synthesis of a representative N-substituted benzenesulfonamide. This two-step procedure first converts the aniline to a sulfonyl chloride, a versatile intermediate, which is then coupled with an amine.

Objective: To synthesize N-benzyl-2-chloro-5-(methylsulfanyl)benzenesulfonamide.

Step 1: Synthesis of 2-Chloro-5-(methylsulfanyl)benzene-1-sulfonyl chloride

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl) (catalytic)

-

Ice bath, three-neck round-bottom flask, magnetic stirrer, gas inlet tube.

-

-

Procedure: a. Cool a stirred suspension of this compound in concentrated HCl to 0-5 °C using an ice bath. b. Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. c. In a separate flask, prepare a solution of CuCl in glacial acetic acid and saturate it with SO₂ gas at 10-15 °C. d. Add the cold diazonium salt solution to the SO₂/CuCl solution portion-wise, allowing for the evolution of nitrogen gas. e. After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature. f. Pour the mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid. g. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Coupling with Benzylamine

-

Reagents & Equipment:

-

2-Chloro-5-(methylsulfanyl)benzene-1-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.2 eq)

-

Pyridine or Triethylamine (as base, 1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Round-bottom flask, magnetic stirrer, separatory funnel.

-

-

Procedure: a. Dissolve the sulfonyl chloride in DCM. b. Add the base (e.g., pyridine) followed by the dropwise addition of benzylamine. c. Stir the reaction at room temperature for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with 1M HCl to remove excess base and amine. e. Wash with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Conclusion

This compound is more than just another substituted aniline; it is a strategic building block with a unique combination of reactive handles and modulating substituents. Its utility in synthesizing potent anticancer sulfonamides and its high potential as a scaffold for kinase inhibitors highlight its relevance in modern drug discovery. The ability to fine-tune its properties through oxidation of the methylsulfanyl group provides an additional layer of control for medicinal chemists. By leveraging the synthetic pathways and design strategies outlined in this guide, researchers can effectively incorporate this versatile intermediate into their programs to develop novel, effective, and safer therapeutic agents.

References

- Vertex AI Search. (n.d.). 2-Chloro-5-(methylsulfonyl)aniline hydrochloride (EVT-1741401) | 1170556-70-3.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(methylthio)aniline | 15945-75-2.

- University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

- BOC Sciences. (n.d.). CAS 16423-54-4 5-CHLORO-2-(METHYLTHIO)ANILINE.

- Google Patents. (n.d.). US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline.

- PubChem. (n.d.). 2-Chloro-5-methylaniline | C7H8ClN | CID 66770.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Guidechem. (n.d.). 2-chloro-3-(methylthio)aniline 15945-73-0 wiki.

- ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis.

- Sigma-Aldrich. (n.d.). This compound | 15945-75-2.

- Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists.

- Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42.

- BLD Pharm. (n.d.). 15945-75-2|2-Chloro-5-(methylthio)aniline.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2148.

- ResearchGate. (n.d.). Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide.

- ACS Publications. (2021, October 25). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks.

- J&K Scientific. (n.d.). 2-Chloro-5-methoxyaniline | 2401-24-3.

- PubMed Central. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- PubMed Central. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 15945-75-2 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 6. Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride (EVT-1741401) | 1170556-70-3 [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]

- 9. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

The Cornerstone of Creation: An In-Depth Technical Guide to Aniline Derivatives as Building Blocks in Organic Synthesis

Abstract

Aniline and its derivatives represent a class of fundamental building blocks whose versatility and reactivity have been pivotal in shaping the landscape of modern organic synthesis. From the inception of the synthetic dye industry to the development of life-saving pharmaceuticals and advanced functional materials, the aniline scaffold is ubiquitous. This technical guide provides an in-depth exploration of the strategic application of aniline derivatives in synthetic chemistry. We will dissect the core principles governing their reactivity, delve into key transformations such as electrophilic substitution, diazotization, and modern cross-coupling reactions, and illuminate their indispensable role in the construction of complex heterocyclic systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the critical scientific rationale behind their application.

Introduction: The Inherent Synthetic Potential of the Aniline Moiety

Aniline (C₆H₅NH₂), the simplest aromatic amine, derives its profound synthetic utility from the interplay between its two key structural features: the nucleophilic amino group (-NH₂) and the aromatic phenyl ring. The lone pair of electrons on the nitrogen atom is not only basic but also delocalized into the benzene ring through resonance. This delocalization has two critical consequences that form the bedrock of aniline's reactivity:

-

Activation of the Aromatic Ring: The increased electron density on the benzene ring, particularly at the ortho and para positions, renders it highly susceptible to electrophilic attack.[1][2] This makes electrophilic aromatic substitution (EAS) reactions of anilines significantly more facile compared to unsubstituted benzene.[3][4]

-

Nucleophilicity of the Amino Group: The amino group itself can act as a potent nucleophile, participating in a wide array of bond-forming reactions, including acylation, alkylation, and, crucially, the formation of diazonium salts.[5][6]

This dual reactivity allows aniline derivatives to serve as exceptionally versatile synthons, enabling chemists to forge new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds with remarkable precision. Historically, this potential was first realized in the synthesis of "aniline black" and other synthetic dyes, which catalyzed the birth of the chemical industry.[7][8] Today, its applications are far more extensive, underpinning the synthesis of a vast number of pharmaceuticals, agrochemicals, and polymers.[9][10][11]

Key Synthetic Transformations: A Chemist's Toolkit

The strategic manipulation of the aniline scaffold hinges on a collection of powerful and well-established chemical transformations. Understanding the mechanism and scope of these reactions is essential for any synthetic chemist.

Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the amino group strongly directs incoming electrophiles to the ortho and para positions.[1][2]

-

Halogenation: Aniline reacts readily with bromine water at room temperature, without a catalyst, to produce a white precipitate of 2,4,6-tribromoaniline.[1][2] This high reactivity can be a double-edged sword.

-

Causality Insight: To achieve selective mono-substitution, the potent activating effect of the -NH₂ group must be tempered. This is expertly accomplished by acylating the aniline to form an acetanilide. The resonance interaction of the nitrogen lone pair with the carbonyl group reduces its donation to the ring, allowing for controlled, predictable substitution.[12] This protecting group strategy is a cornerstone of aniline chemistry.

-

-

Nitration & Sulfonation: Direct nitration of aniline with strong acids is problematic, leading to oxidation and the formation of a significant amount of the meta-substituted product.[12] This is because the highly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing, meta-directing group.[12] The acetylation protection strategy is again employed to overcome this, yielding the para-nitro product as the major isomer.[12] Similarly, sulfonation of aniline with concentrated sulfuric acid yields sulfanilic acid (p-aminobenzenesulfonic acid), which exists as a zwitterion.[2]

Diazotization and the Sandmeyer Reaction: A Gateway to Unrivaled Functionality

Perhaps the single most important transformation of anilines is their conversion to aryl diazonium salts (Ar-N₂⁺). This is achieved by treating a primary aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[6][13]

The resulting diazonium group is an excellent leaving group (N₂ gas), making the diazonium salt an exceptionally versatile intermediate. The subsequent replacement of the diazonium group is most famously achieved via the Sandmeyer reaction , which uses copper(I) salts (CuX) as catalysts.[14][15] This reaction provides a powerful and reliable method for introducing a variety of substituents onto the aromatic ring that are otherwise difficult to install directly.[16][17]

-

Key Sandmeyer Transformations:

The Sandmeyer reaction proceeds via a single-electron transfer mechanism involving an aryl radical intermediate, which accounts for its broad applicability.[16][17]

Modern C-N Bond Formation: The Buchwald-Hartwig Amination

While classical methods for forming aryl amines exist, they often require harsh conditions. The advent of palladium-catalyzed cross-coupling has revolutionized C-N bond formation. The Buchwald-Hartwig amination allows for the coupling of an amine (including anilines) with an aryl halide or triflate.[18][19] This reaction has become a mainstay in pharmaceutical and medicinal chemistry due to its remarkable functional group tolerance and broad substrate scope.[20][21]

The reaction is catalyzed by a palladium complex, typically supported by sterically hindered phosphine ligands (e.g., X-Phos, BINAP), and requires a base (e.g., NaOt-Bu).[18][20] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst. This method provides a direct and efficient route to synthesize complex, substituted anilines that would be challenging to prepare otherwise.[21][22]

Aniline Derivatives in Heterocyclic Synthesis

The construction of heterocyclic rings is a paramount objective in organic synthesis, particularly in drug discovery. Aniline derivatives are indispensable starting materials for many classic named reactions that build these important scaffolds.

-

Skraup Quinoline Synthesis: This reaction synthesizes quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[23][24] The mechanism involves the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.[25][26]

-

Fischer Indole Synthesis: A cornerstone of heterocyclic chemistry, this reaction produces indoles from the reaction of an arylhydrazine (readily prepared from an aniline via diazotization and reduction) with an aldehyde or ketone under acidic conditions.[27] Recent advances have even explored visible-light-driven variations that can start directly from aniline derivatives, circumventing the need for toxic hydrazines.[28][29][30]

Applications in Drug Development and Materials Science

The synthetic utility of aniline derivatives translates directly into high-value applications.

-

Pharmaceuticals: The aniline motif is present in a vast number of essential medicines. A classic example is paracetamol (acetaminophen), a widely used analgesic, which is synthesized from aniline via acetylation.[9][31] More complex drugs, including many kinase inhibitors used in cancer therapy and various antimicrobial sulfonamides, rely on aniline derivatives as key intermediates in their synthesis.[5][32]

-

Materials Science: Aniline is the monomer for polyaniline (PANI) , one of the most studied conducting polymers.[33][34] Through oxidative polymerization, aniline can be converted into PANI, a material with tunable electrical conductivity, good environmental stability, and a wide range of potential applications in sensors, antistatic coatings, and energy storage devices.[7][35][36] The properties of PANI can be finely controlled by the synthesis conditions and the use of various dopants.[33]

Experimental Protocol: The Sandmeyer Reaction (Synthesis of Chlorobenzene from Aniline)

This protocol provides a self-validating system for a fundamental transformation of an aniline derivative.

Objective: To synthesize chlorobenzene from aniline via a diazotization-Sandmeyer sequence.

Materials:

-

Aniline (9.3 g, 0.1 mol)

-

Concentrated Hydrochloric Acid (HCl, 25 mL)

-

Sodium Nitrite (NaNO₂, 7.0 g, 0.101 mol)

-

Copper(I) Chloride (CuCl, 10.0 g, 0.101 mol)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of Copper(I) Chloride Solution: In a 250 mL flask, dissolve the CuCl in 20 mL of concentrated HCl. This forms the tetrachlorocuprate(I) complex, which is soluble and serves as the catalyst.

-

Diazotization of Aniline:

-

In a 500 mL beaker, add 10 mL of concentrated HCl and 10 mL of water. To this, add the aniline (9.3 g). Stir until the aniline hydrochloride salt fully dissolves.

-

Cool the beaker in an ice-salt bath to 0-5 °C. The temperature must be kept low to prevent the premature decomposition of the diazonium salt.

-

In a separate beaker, dissolve the sodium nitrite (7.0 g) in 20 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Causality Insight: The slow, cold addition of nitrite is critical. Nitrous acid is unstable and must be generated in situ. Low temperatures prevent both its decomposition and the decomposition of the product diazonium salt into phenol and nitrogen gas.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the previously prepared CuCl/HCl solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed, and a dark, oily layer of chlorobenzene will form.

-

Once the gas evolution subsides, gently warm the mixture on a water bath to ~60 °C for 15 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is discarded.

-

Wash the organic layer (crude chlorobenzene) sequentially with 20 mL of water, 20 mL of 5% NaOH solution (to remove any acidic impurities), and finally with 20 mL of water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and purify the crude chlorobenzene by simple distillation, collecting the fraction boiling at 131-132 °C.

-

Data Summary:

| Compound | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) | Theoretical Yield (g) |

| Aniline | 93.13 | 9.3 | 0.1 | - |

| Chlorobenzene | 112.56 | - | - | 11.26 |

Typical experimental yields for this procedure range from 60-70%.

Conclusion

Aniline derivatives are not merely starting materials; they are foundational pillars of organic synthesis. Their predictable reactivity, coupled with a rich portfolio of classic and modern transformations, provides chemists with a reliable and powerful platform for molecular construction. From the high-volume synthesis of industrial chemicals to the nuanced architecture of complex pharmaceuticals, the ability to strategically functionalize the aniline core remains an indispensable skill. As synthetic chemistry continues to evolve, the development of new catalysts and reaction conditions will undoubtedly unlock even greater potential from this timeless building block, ensuring its central role for generations of scientists to come.

References

- Skraup reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]

- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [URL: https://www.allen.ac.in/allen-digital/anline-and-its-reactions]

- Synthesis and applications of Polyaniline: A Brief Review - IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2306124.pdf]

- Synthesis of polyaniline and their application. [URL: https://www.researchgate.

- Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II - ZoomOrgo. [URL: https://www.zoomorgo.

- Preparation and Properties of Quinoline. [URL: https://www.slideshare.net/slideshow/preparation-and-properties-of-quinoline/251399728]

- Aniline in Pharmaceuticals: A Precursor for Essential Medicines. [URL: https://www.chemanalyst.com/industry-report/aniline-in-pharmaceuticals-a-precursor-for-essential-medicines-1402]

- Sandmeyer reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Electrophilic Substitution: Definition, Mechanism & Key Examples - Vedantu. [URL: https://www.vedantu.com/chemistry/electrophilic-substitution-of-anilines]

- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. [URL: https://www.slideshare.

- Chemical Reactions of Amines – Electrophilic Substitution - BYJU'S. [URL: https://byjus.com/chemistry/chemical-reactions-of-amines-electrophilic-substitution/]

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. [URL: https://www.benchchem.com/blog/the-skraup-synthesis-of-quinoline-from-aniline-a-technical-guide-for-researchers-and-drug-development-professionals]

- Sandmeyer Reaction: Definition| Mechanism| Example| Application. [URL: https://www.chemdraw.co/sandmeyer-reaction/]

- Skraup's Synthesis - Vive Chemistry - WordPress.com. [URL: https://vivechemistry.wordpress.com/2012/11/03/skraups-synthesis/]

- Electrophilic Substitution of Anilines - Explanation and FAQs - Testbook. [URL: https://testbook.com/chemistry/electrophilic-substitution-of-anilines]

- Sandmeyer Reaction mechanism and Applications - Chemistry Notes. [URL: https://www.chemistrynotes.

- Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26070030/]

- Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c01701]

- Reactions and pharmaceutical applications of aniline | PPTX - Slideshare. [URL: https://www.slideshare.

- Reactions of Aniline - Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-aniline/]

- Sandmeyer Reaction Mechanism - BYJU'S. [URL: https://byjus.com/chemistry/sandmeyer-reaction-mechanism/]

- Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2‑Phosphinoylindoles from Anilines - Organic Letters - ACS Figshare. [URL: https://figshare.

- Polyaniline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Polyaniline]

- (PDF) Synthesis, Structural Study and Various Applications of Polyaniline and its Nanocomposites - ResearchGate. [URL: https://www.researchgate.net/publication/351833189_Synthesis_Structural_Study_and_Various_Applications_of_Polyaniline_and_its_Nanocomposites]

- Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4034226/]

- Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines - ResearchGate. [URL: https://www.researchgate.

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra10716a]

- Industrial Applications of Aniline - Periodical by Knowde. [URL: https://periodical.knowde.

- Aniline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Aniline]

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/12/10]

- Chapter 3: Synthetic Methods for Primary Anilines - Books. [URL: https://books.rsc.org/books/edited-volume/2065/chapter/101890/Chapter-3-Synthetic-Methods-for-Primary-Anilines]

- The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. [URL: https://www.linkedin.com/pulse/role-aniline-diverse-industries-how-companies-leverage-its-benefits-g0woc]

- Buchwald -Hartwig Amination - OpenOChem Learn. [URL: https://openochem.co.

- Buchwald‐Hartwig amination of aryl halides with substituted anilines - ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-aryl-halides-with-substituted-anilines_t1_332766028]

- A brief review on aniline and its derivatives - ResearchGate. [URL: https://www.researchgate.

- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.943345/full]

- Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc04481j]

- What is the purpose of aniline in organic chemistry? - Quora. [URL: https://www.quora.com/What-is-the-purpose-of-aniline-in-organic-chemistry]

- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News. [URL: https://news.umich.edu/designing-a-safer-building-block-for-drug-discovery-by-harnessing-visible-light/]

Sources

- 1. Electrophilic Substitution: Definition, Mechanism & Key Examples [vedantu.com]

- 2. testbook.com [testbook.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. One moment, please... [chemistrysteps.com]

- 5. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. physicsjournal.in [physicsjournal.in]

- 8. quora.com [quora.com]

- 9. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 10. coherentmarketinsights.com [coherentmarketinsights.com]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

- 13. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. chemistnotes.com [chemistnotes.com]

- 16. chemistry-reaction.com [chemistry-reaction.com]

- 17. byjus.com [byjus.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 21. books.rsc.org [books.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Skraup reaction - Wikipedia [en.wikipedia.org]

- 24. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 25. uop.edu.pk [uop.edu.pk]

- 26. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 27. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 28. Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Collection - Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2âPhosphinoylindoles from Anilines - Organic Letters - Figshare [acs.figshare.com]

- 31. nbinno.com [nbinno.com]

- 32. news.umich.edu [news.umich.edu]

- 33. ijsdr.org [ijsdr.org]

- 34. Polyaniline - Wikipedia [en.wikipedia.org]

- 35. researchgate.net [researchgate.net]

- 36. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-Chloro-5-(methylsulfanyl)aniline Derivatives: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. The 2-Chloro-5-(methylsulfanyl)aniline core represents a promising starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the preliminary investigation of its derivatives, from synthesis and characterization to initial biological evaluation. We will explore the rationale behind experimental choices, present detailed protocols, and discuss the interpretation of preliminary data, offering a robust framework for researchers entering this exciting area of medicinal chemistry. The strategic incorporation of chloro and methylsulfanyl groups offers a unique combination of lipophilicity, metabolic stability, and opportunities for diverse chemical modifications, making this scaffold particularly attractive for targeting a range of diseases.

The this compound Core: A Strategic Starting Point

The this compound molecule is a substituted aniline containing three key functional groups that are highly relevant in medicinal chemistry: an aniline amine group, a chloro substituent, and a methylsulfanyl (thioether) group. The aniline moiety is a well-established pharmacophore found in numerous approved drugs, offering a versatile handle for a wide array of chemical transformations.

The strategic placement of the chloro and methylsulfanyl groups is not arbitrary. Halogens, particularly chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates by increasing lipophilicity, which can enhance membrane permeability, and by blocking sites of metabolism, which can improve metabolic stability.[1] The methylsulfanyl group, while also contributing to lipophilicity, provides an additional site for metabolic modification (e.g., oxidation to sulfoxide and sulfone), which can be leveraged to fine-tune the compound's activity and clearance profile. The 2-substituted aniline scaffold, in general, has been widely utilized in the development of anti-tumor agents.[2]

This guide will provide a structured approach to unlock the therapeutic potential of this scaffold through systematic derivatization and evaluation.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent compound's properties is essential before embarking on a derivatization campaign.

| Property | Value | Source |

| CAS Number | 15945-75-2 | [3] |

| Molecular Formula | C₇H₈ClNS | [4] |

| Molecular Weight | 173.66 g/mol | [] |

| IUPAC Name | This compound | [3] |

| SMILES | NC1=CC(SC)=CC=C1Cl | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis and Derivatization: Building a Chemical Library

The primary goal of the initial synthetic effort is to create a diverse library of derivatives by modifying the aniline nitrogen. This approach allows for a rapid exploration of the structure-activity relationship (SAR) around the core scaffold.

General Synthetic Workflow

The derivatization of this compound typically focuses on the nucleophilic character of the aniline nitrogen. Common strategies include acylation, sulfonylation, and the formation of guanidines or Schiff bases.

Caption: General workflow for the synthesis and purification of derivatives.

Protocol 1: Synthesis of an N-Acyl Derivative

This protocol describes a standard procedure for the acylation of the aniline nitrogen, a robust reaction that is broadly applicable for creating a diverse set of amides.

Objective: To synthesize N-(2-chloro-5-(methylthio)phenyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Base Addition: Add 1.2 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath. The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Acylating Agent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.

Physicochemical and Structural Characterization

Unambiguous characterization of newly synthesized compounds is a non-negotiable step to ensure the reliability of subsequent biological data. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound. The goal is typically to achieve >95% purity before submitting a compound for biological screening.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized molecule, offering a primary confirmation that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation. For an N-acyl derivative, one would expect to see the appearance of a new amide N-H proton signal in the ¹H NMR spectrum and a new carbonyl carbon signal in the ¹³C NMR spectrum, providing definitive evidence of the transformation.

Preliminary Biological Evaluation: Uncovering Therapeutic Potential

Based on the prevalence of related structures in oncology and infectious disease research, a logical first step is to screen the newly synthesized derivatives for anticancer and antimicrobial activity.[6][7]

Anticancer Activity Screening

Derivatives of related chloro- and methylthio- substituted benzenesulfonamides have shown promising anticancer activity.[7] For instance, certain N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have demonstrated high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range (2.5–5 μM).[7] Another study on a 2-chloro-indoloquinoline derivative showed potent cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[8]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative against a cancer cell line (e.g., HCT116).

Materials:

-

HCT116 colorectal carcinoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Synthesized compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours. The incubation time is critical and should be optimized for the specific cell line and compound class.

-